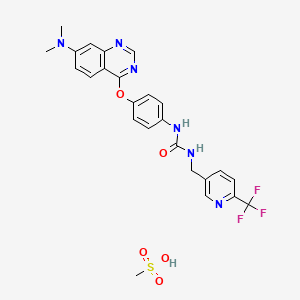

BPR1R024 mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BPR1R024 mesylate is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant antitumor and immunomodulatory activity, particularly in murine colon tumor models . CSF1R is a type of class III receptor tyrosine kinase, which plays a crucial role in the differentiation and survival of macrophages .

Preparation Methods

The synthesis of BPR1R024 mesylate involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871 . The synthetic route includes molecular docking to reveal nonclassical hydrogen-bonding interactions between the 7-aminoquinazoline scaffold and the CSF1R hinge region . This interaction enhances the potency of CSF1R. Structural studies of CSF1R and Aurora kinase B (AURB) demonstrated differences in their back pockets, inspiring the use of a chain extension strategy to diminish AURB activities .

Chemical Reactions Analysis

BPR1R024 mesylate undergoes various chemical reactions, including inhibition of CSF1R signaling. It specifically inhibits protumor M2-like macrophage survival with minimal effects on antitumor M1-like macrophage growth . The compound exhibits potent CSF1R activity with an IC50 value of 0.53 nM . It also shows weak inhibitory activity against Aurora kinase A (AURA) and Aurora kinase B (AURB) with IC50 values of >10 μM and 1.40 μM, respectively .

Scientific Research Applications

BPR1R024 mesylate has several scientific research applications:

Cancer Immunotherapy: It is used to repolarize tumor-associated macrophages (TAMs) and reverse the immunosuppressive tumor microenvironment.

Immuno-oncology: The compound stimulates T-cell responses by immune checkpoint inhibitors such as programmed cell death 1 (PD-1) and programmed death ligand 1 (PD-L1).

Macrophage Differentiation: It plays a role in the differentiation and survival of macrophages, making it a valuable tool in studying macrophage biology.

Mechanism of Action

BPR1R024 mesylate exerts its effects by selectively inhibiting CSF1R. Upon binding to its ligands, CSF1 or IL-34, CSF1R undergoes a conformational change in its intracellular kinase domain, leading to autophosphorylation and signal transduction . This inhibition specifically targets protumor M2-like macrophages, reducing their survival and promoting antitumor M1-like macrophage growth .

Comparison with Similar Compounds

BPR1R024 mesylate is unique due to its selective inhibition of CSF1R and minimal effects on AURA and AURB. Similar compounds include:

Properties

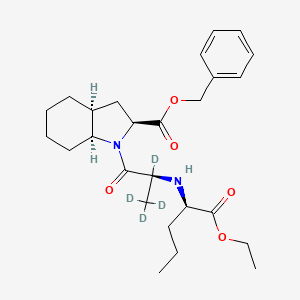

Molecular Formula |

C25H25F3N6O5S |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea;methanesulfonic acid |

InChI |

InChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4) |

InChI Key |

IOTHUERMMPFCSD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)